molecular formula C15H13N5O2S2 B2904839 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1173043-43-0

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2904839
CAS No.: 1173043-43-0
M. Wt: 359.42
InChI Key: DQEDHBQPICZAQR-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13N5O2S2 and its molecular weight is 359.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the synthesis and evaluation of thiazole derivatives, including compounds structurally related to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide, for their antimicrobial properties. For example, the synthesis of 2-phenylamino-thiazole derivatives has been investigated, with some molecules showing potent antimicrobial activity against various bacterial and fungal strains. These compounds displayed particularly strong activity against Gram-positive bacteria, with one compound exhibiting significant inhibitory effects across all tested pathogens, suggesting its potential as a powerful antimicrobial agent (Bikobo et al., 2017).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, thiazole and its derivatives have been utilized in various synthetic routes. The synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives through the condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, following the Hantzsch reaction scheme, demonstrates the chemical versatility of thiazole-containing compounds. These reactions are selective and lead to products that undergo further transformations under specific conditions, showcasing the utility of thiazole derivatives in complex synthetic pathways (Balya et al., 2008).

Furthermore, studies on thiazolidine-2,4-dione carboxamide and amino acid derivatives have highlighted their synthesis and antimicrobial evaluation, revealing weak to moderate antibacterial and antifungal activities against a range of pathogens. This indicates the potential of thiazole derivatives in the development of new antimicrobial compounds, further reinforcing the importance of these molecules in scientific research (Abd Alhameed et al., 2019).

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-anilino-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S2/c16-12(21)6-10-7-23-15(18-10)20-13(22)11-8-24-14(19-11)17-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,16,21)(H,17,19)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEDHBQPICZAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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